molecular formula C15H21ClN2O3S B2951673 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235395-04-6

2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2951673
CAS No.: 1235395-04-6
M. Wt: 344.85
InChI Key: FCBXDHNLIHEKIZ-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (hereafter referred to as the target compound) is a small-molecule acetamide derivative characterized by:

  • A 2-chlorophenyl group directly bonded to the acetamide backbone.
  • A piperidin-4-ylmethyl moiety substituted with a methylsulfonyl group at the 1-position of the piperidine ring.

This structure combines lipophilic (chlorophenyl) and polar (sulfonamide) features, making it a candidate for central nervous system (CNS) targeting or antimicrobial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-8-6-12(7-9-18)11-17-15(19)10-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBXDHNLIHEKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring’s substitution pattern significantly influences physicochemical properties and target affinity.

Compound Name Piperidine Substituent Molecular Formula Key Features Reference
Target Compound 1-(Methylsulfonyl) C₁₆H₂₁ClN₂O₃S Methylsulfonyl enhances polarity and potential sulfonamide-mediated binding.
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide 1-(2-(2-Chlorophenyl)acetyl), 4-sulfonyl C₁₇H₂₂ClN₂O₅S Dual sulfonyl and chlorophenyl groups increase steric bulk and lipophilicity.
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide 1-(4-Chlorophenylsulfonyl) C₂₁H₂₅ClN₂O₃S Chlorophenylsulfonyl group may enhance aryl-binding interactions.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine with 4-tosyl group C₂₀H₂₂FN₃O₃S Piperazine replaces piperidine, altering conformational flexibility.

Key Observations :

  • The methylsulfonyl group in the target compound balances polarity and steric demand compared to bulkier substituents like chlorophenylsulfonyl .
  • Piperidine-to-piperazine substitution (e.g., in ) introduces an additional nitrogen, increasing hydrogen-bonding capacity but reducing lipid solubility.

Chlorophenyl Group Modifications

The 2-chlorophenyl group’s position and substitution impact electronic and steric properties.

Compound Name Aromatic Group Molecular Formula Biological Relevance Reference
Target Compound 2-Chlorophenyl C₁₆H₂₁ClN₂O₃S Ortho-chloro substitution may hinder rotation, favoring planar binding.
N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide 2-Chlorophenylmethyl C₁₇H₁₄ClN₃OS Benzyl-linked chlorophenyl enhances π-π stacking with aromatic residues.
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) 2-Chlorophenyl + indole C₂₈H₂₅ClFN₃ Indole core and dimethylbenzyl substituents confer MRSA synergism.

Key Observations :

  • Quinazolin-4-ylsulfanyl in introduces a heterocyclic thioether, which may enhance redox activity but reduce metabolic stability compared to the target compound’s acetamide.

Acetamide Linker Modifications

The acetamide spacer’s flexibility and substituents influence target engagement.

Compound Name Acetamide Substituent Molecular Formula Functional Impact Reference
Target Compound N-((1-(Methylsulfonyl)piperidin-4-yl)methyl) C₁₆H₂₁ClN₂O₃S Methylsulfonyl-piperidine optimizes solubility and rigidity.
2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide 4-(Pyrimidinylsulfamoyl)phenyl C₁₂H₁₂ClN₅O₃S Pyrimidine sulfonamide enhances kinase or protease inhibition potential.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidin-2-ylsulfanyl C₁₄H₁₆N₄OS Pyrimidine-thioether linker may confer nucleoside mimicry.

Key Observations :

  • The target compound’s piperidinylmethyl linker provides a balance of flexibility and constrained conformation, unlike the rigid pyrimidinylsulfonyl group in .
  • Pyridinyl or pyrimidinyl substituents (e.g., ) introduce hydrogen-bonding sites but may reduce CNS penetration due to increased polarity.

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